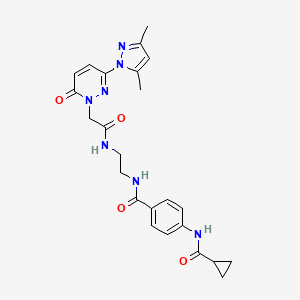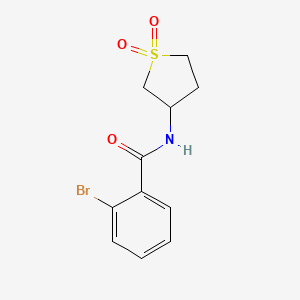
1,2,3,4-tetrahydroquinoline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3,4-dihydroquinoline-1(2H)-carbaldehyde” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular structure of “3,4-dihydroquinoline-1(2H)-carbaldehyde” is likely to be similar to that of its related compounds, such as 3,4-dihydroisoquinolin-1(2H)-one .Chemical Reactions Analysis
Again, while specific chemical reactions involving “3,4-dihydroquinoline-1(2H)-carbaldehyde” were not found, related compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown antioomycete activity against the phytopathogen Pythium recalcitrans .Scientific Research Applications
Synthesis and Chemistry
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, like 3,4-dihydroquinoline-1(2H)-carbaldehyde, have focused on the synthesis of quinoline ring systems and reactions to construct fused or binary quinoline-cored heterocyclic systems. These compounds have significant synthetic applications and biological evaluation (Hamama et al., 2018).
Catalysis and Reaction Mechanisms
- Research on 3,4-dihydroquinoline derivatives includes the development of catalyst-controlled switches in diastereoselectivities, facilitating the enantioselective construction of functionalized 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines with multiple stereocenters, highlighting their significance in stereoselective synthesis (Ping et al., 2017).
Biological Activities and Medical Applications
- The synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and their copper(II) complexes have been explored for potential biological activities. These complexes have shown strong radical scavenging properties and exhibited cytotoxicity against various cell lines, suggesting their potential in medicinal chemistry (Raja et al., 2011).
Materials Science and Organic Synthesis
- Ruthenium(II) carbonyl complexes containing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde hydrazone ligands have been studied for their catalytic efficiency in reactions like amidation of alcohols with amines, highlighting their potential as catalysts in organic synthesis and material science applications (Selvamurugan et al., 2016).
Environmental Applications
- In the context of environmental applications, the inhibition behavior of quinoline derivatives, including those related to 3,4-dihydroquinoline-1(2H)-carbaldehyde, has been studied for corrosion protection of mild steel in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Lgaz et al., 2017).
Properties
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDJWSZVSCQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B2744603.png)
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2744604.png)



![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2744609.png)
![4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]morpholine](/img/structure/B2744611.png)



![4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid](/img/structure/B2744620.png)
![6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744623.png)

![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2744626.png)
